molecular formula C12H20N4O B2739916 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 1496825-84-3

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2739916
CAS No.: 1496825-84-3
M. Wt: 236.319
InChI Key: WSUGOHXSXMDRPE-UHFFFAOYSA-N
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Description

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound featuring a pyrazole core scaffold, a structure of significant interest in modern medicinal chemistry . This molecule is characterized by a 1-ethyl group, a 4-amino substituent, and a 2-methylpiperidine moiety linked via a carbonyl group at the 3-position of the pyrazole ring. The specific substitution pattern of this compound places it in the category of 4-aminopyrazoles, which are recognized as multifunctional and advantageous frameworks in drug discovery due to their ability to form key interactions with various biological targets . The pyrazole nucleus is a privileged structure in pharmacology, known to exhibit a wide spectrum of biological activities. Research on pyrazole derivatives has documented potent anti-inflammatory , anticancer , antimicrobial , and antioxidant properties. The presence of a free amino group on the pyrazole ring, as seen in the 4-amine substituent of this compound, is a particularly valuable feature. This group can act as a hydrogen bond donor and acceptor, which is crucial for forming interactions with enzyme active sites, such as those of cyclin-dependent kinases (CDKs) and p38 MAP kinase . Furthermore, the incorporation of the 2-methylpiperidine group contributes to the molecule's complexity and may influence its pharmacokinetic profile and target binding affinity. This product is provided for research and development purposes in pharmaceutical and agrochemical discovery. It is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for diagnostic use . It is not suitable for human or animal consumption.

Properties

IUPAC Name

(4-amino-1-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15-8-10(13)11(14-15)12(17)16-7-5-4-6-9(16)2/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUGOHXSXMDRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCCCC2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-methylpiperidine-1-carbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole-4-amine derivatives exhibit diverse bioactivity depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Findings Reference
1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine 3-(2-methylpiperidine-1-carbonyl), 1-ethyl ~265.34* Hypothesized enhanced target binding due to hydrophobic piperidine and polar carbonyl. N/A
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine 3-(piperidin-1-ylethyl) 194.28 Docking score: -7.0 kcal/mol (COVID-19 main protease), suggesting strong binding .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 3-(trifluoromethyl) 179.14 Lower molecular weight; trifluoromethyl group may improve metabolic stability .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-(pyridin-3-yl), 3-methyl, 4-cyclopropylamine ~243.29 Pyridine ring may enhance π-π stacking; cyclopropylamine could influence solubility .
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 1-(4-trifluoromethylbenzyl) 271.25 Aryl substituents improve lipophilicity but may reduce aqueous solubility .

Notes:

  • Docking Scores : Piperidine-containing analogues (e.g., 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine) show strong docking affinity (-7.0 kcal/mol), suggesting the piperidine group enhances target interaction .
  • Substituent Effects :
    • Replacement of the p-tolyl group with isoxazolyl or imidazolyl groups (e.g., in TNF-α inhibitors) reduces potency, highlighting the importance of aromatic/hydrophobic groups .
    • The 2-methylpiperidine-1-carbonyl group in the target compound may offer a balance between hydrophobicity and hydrogen-bonding capacity compared to simpler alkyl/aryl substituents.
  • Synthetic Accessibility : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is common for amide/urea formation in pyrazole derivatives .

Pharmacological and Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., carbonyl, amine) typically exhibit better aqueous solubility. For instance, 1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride (MW: 259.66) has moderate solubility but requires storage at 2–8°C .
  • Stability: Piperidine and morpholinoethoxy groups (e.g., in BIRB796 analogues) improve metabolic stability compared to labile esters or ethers .

Biological Activity

1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4OC_{12}H_{20}N_{4}O with a molecular weight of 236.31 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a 2-methylpiperidine carbonyl group, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC12H20N4OC_{12}H_{20}N_{4}O
Molecular Weight236.31 g/mol
CAS Number1856069-78-7

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that pyrazole derivatives, including this compound, possess notable antimicrobial properties. They interact with bacterial enzymes or cell membranes, leading to cell death or inhibition of growth. For instance, compounds similar to this compound have been tested against various pathogens, demonstrating significant efficacy in vitro .

2. Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. This compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain pyrazole derivatives have been shown to inhibit kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways .

3. Anti-inflammatory Effects
Inflammation plays a key role in various diseases, and compounds like this compound may exhibit anti-inflammatory effects by modulating inflammatory mediators or pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can bind to receptors that regulate cell signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant bactericidal activity at low concentrations .
  • Cancer Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the compound could induce apoptosis and inhibit cell proliferation when used alone or in combination with standard chemotherapeutics like doxorubicin .

Comparative Analysis

When compared to similar compounds, such as 1-Ethyl-3-(Piperidine-1-carbonyl)-1H-Pyrazol-5-Amine, distinct differences in biological activity were observed due to variations in substitution patterns on the pyrazole ring. These differences can significantly influence the pharmacological profile of the compounds.

Compound NameBiological ActivityUnique Aspects
1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-aminoAntimicrobial, anticancerSpecific substitution enhances activity
1-Ethyl-3-(Piperidine-1-carbonyl)-1H-Pyrazol-5-AmineAnticancerLacks ethyl group at the 1-position
3-(Piperidine-1-carbonyl)-1H-Pyrazol-5-AmineVariesDifferent reactivity due to missing groups

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